molecular formula C19H24N4O4S2 B2596486 Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 1164516-42-0

Ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate

Cat. No. B2596486
CAS RN: 1164516-42-0
M. Wt: 436.55
InChI Key: IPPICVQUJGDJOR-ZZEZOPTASA-N
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Description

The compound contains several functional groups including a benzothiazole, an amide, and a piperazine. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Amides are functional groups containing a carbonyl group linked to a nitrogen atom. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzothiazole and piperazine rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzothiazoles are known to undergo a variety of chemical reactions including electrophilic substitution and nucleophilic addition . Piperazines can react with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the benzothiazole and piperazine rings could increase its stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazoles have been studied for their antimicrobial activity, while piperazines are often used in the synthesis of pharmaceuticals .

properties

IUPAC Name

ethyl 4-[2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-3-27-19(26)23-10-8-22(9-11-23)17(25)13-28-12-16(24)20-18-21(2)14-6-4-5-7-15(14)29-18/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPICVQUJGDJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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